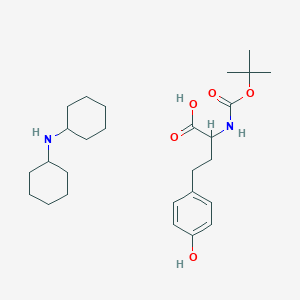

Boc-O-benzyl-D-b-homotyrosine

Description

Significance of Unnatural Amino Acids and β-Homo Amino Acids in Contemporary Chemical Biology

Unnatural amino acids (UAAs), also known as non-proteinogenic or non-canonical amino acids, are amino acids that are not among the 20 naturally encoded in the genetic code of organisms. nih.govnih.govbitesizebio.com Their synthesis and incorporation into proteins and peptides have become indispensable tools in chemical biology, protein engineering, and drug discovery. nih.gov By introducing UAAs, researchers can expand the chemical diversity of proteins, enabling the creation of biomolecules with enhanced stability, novel functions, and tailored activities. nih.govrsc.org

The applications of unnatural amino acids are extensive and include:

Drug Discovery: UAAs can be used as building blocks to optimize the activity, selectivity, and stability of drug molecules. For instance, introducing specific functional groups via UAAs can increase a drug's affinity for its target.

Protein Engineering: Incorporating UAAs into proteins allows for the modification of their structure and function. This can lead to enzymes with improved catalytic efficiency or proteins with enhanced stability. nih.gov

Biophysical Probes: UAAs with unique properties, such as fluorescent or photoreactive groups, can be used to study protein conformation, dynamics, and interactions. frontiersin.org

β-Homo amino acids are a specific class of unnatural amino acids where the carbon skeleton has been extended by one carbon atom compared to their natural α-amino acid counterparts. peptide.com This structural modification has profound implications for the properties of peptides that contain them.

Key features of β-homo amino acids include:

Enhanced Stability: Peptides containing β-homo amino acids often exhibit increased resistance to enzymatic degradation by proteases. peptide.comacs.org This leads to a longer biological half-life, a desirable property for therapeutic peptides. peptide.com

Conformational Control: The additional methylene (B1212753) group in the backbone of β-amino acids influences the secondary structure of peptides, allowing for the formation of unique and stable conformations. acs.orgresearchgate.net

Modulated Biological Activity: The incorporation of β-homo amino acids can lead to peptides with increased potency, enhanced selectivity for their biological targets, and in some cases, reduced toxicity. peptide.comresearchgate.net

Contextualizing D-β-Homotyrosine Derivatives in Peptide and Peptidomimetic Design

D-β-Homotyrosine is a derivative of the natural amino acid tyrosine, belonging to the D-series of amino acids and featuring the β-amino acid structure. Its incorporation into peptides is a strategic approach in peptidomimetic design—the creation of molecules that mimic the structure and function of natural peptides. The use of D-amino acids and β-amino acids are both established strategies to create peptides with improved drug-like properties. nih.gov

The rationale for using D-β-homotyrosine derivatives in peptide design includes:

Proteolytic Stability: The presence of both a D-amino acid and a β-amino acid structure confers significant resistance to degradation by proteases, which are highly specific for L-α-amino acids. nih.govnih.gov

Structural Diversity: D-β-homotyrosine introduces a unique structural element that can induce specific secondary structures in peptides, influencing their interaction with biological targets. acs.orgresearchgate.net

Receptor Interaction: The altered stereochemistry and backbone length can lead to novel binding modes with receptors, potentially resulting in agonistic or antagonistic activity that differs from the parent peptide. acs.orgnih.gov

Research has shown that the incorporation of β-homo-amino acids, including β-homotyrosine, into bioactive peptides can lead to analogues with retained or even enhanced biological activity and improved metabolic stability. nih.govacs.org For example, studies on angiotensin II analogues have explored the use of β-homotyrosine to create more potent and stable compounds. nih.gov

Overview of Boc and O-Benzyl Protecting Groups in Amino Acid Chemistry

In the chemical synthesis of peptides, it is essential to temporarily block reactive functional groups on amino acids to prevent unwanted side reactions. wikipedia.orgcreative-peptides.comnih.govspringernature.com This is achieved through the use of protecting groups. Boc-O-benzyl-D-β-homotyrosine utilizes two common protecting groups: the tert-butoxycarbonyl (Boc) group for the α-amino group and the benzyl (B1604629) (Bzl) group for the hydroxyl group of the tyrosine side chain.

The Boc (tert-Butoxycarbonyl) Protecting Group:

The Boc group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. wikipedia.orgtotal-synthesis.com It is valued for its stability under a wide range of reaction conditions and its ease of removal under mild acidic conditions. total-synthesis.com

| Feature of Boc Group | Description |

| Protection | The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. wikipedia.org |

| Stability | It is stable to basic conditions and many nucleophiles, allowing for selective reactions at other parts of the molecule. total-synthesis.comorganic-chemistry.org |

| Deprotection | The Boc group is readily removed using moderately strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. wikipedia.orgchemistrysteps.com |

| Orthogonality | The acid-labile nature of the Boc group makes it orthogonal to other protecting groups like the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, enabling complex synthetic strategies. total-synthesis.com |

The O-Benzyl (Bzl) Protecting Group:

The benzyl group is a common choice for protecting hydroxyl groups, such as the one found on the side chain of tyrosine. wikipedia.org It is a robust protecting group that can withstand the acidic and basic conditions often used in peptide synthesis. chemistrysteps.com

| Feature of O-Benzyl Group | Description |

| Protection | The benzyl group is typically introduced by treating the alcohol with a benzyl halide in the presence of a base. wikipedia.org |

| Stability | It is stable to a wide range of reagents, including the acidic conditions used to remove Boc groups, making the two compatible in a protection strategy. chemistrysteps.com |

| Deprotection | The most common method for removing a benzyl ether is through catalytic hydrogenation, for example, using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst. chemistrysteps.comorganic-chemistry.org Strong acids like hydrogen fluoride (B91410) (HF) can also be used, though this is a harsher method. wikipedia.org |

| Side Reactions | During acid-catalyzed deprotection, the benzyl group can sometimes migrate from the oxygen to the aromatic ring of tyrosine, forming 3-benzyltyrosine as a side product. nih.gov This can be suppressed by using scavengers. nih.gov |

The combination of the Boc and O-benzyl protecting groups is a cornerstone of the "Boc/Bzl" strategy in solid-phase peptide synthesis. wikipedia.org This strategy involves using the acid-labile Boc group for temporary protection of the N-terminus and more robust, acid-stable protecting groups like benzyl for the side chains, which are removed at the final stage of the synthesis. wikipedia.org

Properties

Molecular Formula |

C27H44N2O5 |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;4-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16-12(13(18)19)9-6-10-4-7-11(17)8-5-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-5,7-8,12,17H,6,9H2,1-3H3,(H,16,20)(H,18,19);11-13H,1-10H2 |

InChI Key |

NFRXJWSHDWTRPW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Boc O Benzyl D B Homotyrosine and Analogues

General Principles of β-Homo Amino Acid Synthesis

β-Homo amino acids (β-hAAs) are homologues of the canonical α-amino acids, featuring an additional methylene (B1212753) unit in their backbone. nih.gov This structural modification has significant implications for the conformational properties of peptides into which they are incorporated. The synthesis of enantiomerically pure β-hAAs is a considerable challenge, and various methodologies have been developed to address this. These strategies often involve asymmetric synthesis to establish the desired stereochemistry at the β-carbon.

Stereoselective Synthetic Routes for D-β-Homotyrosine Scaffolds

Achieving the correct stereochemistry is paramount in the synthesis of biologically active molecules. For D-β-homotyrosine scaffolds, several stereoselective routes have been established. These methods are designed to control the formation of the chiral center, ensuring the production of the desired D-enantiomer.

One prominent approach involves the asymmetric Mannich reaction . This reaction, often catalyzed by organocatalysts like proline, facilitates the addition of a nucleophile to an imine, creating the β-amino carbonyl structure with high stereocontrol. nih.gov Another powerful method is the enolate addition to N-tert-butanesulfinyl imines . The chiral sulfinyl group acts as an auxiliary, directing the nucleophilic attack to generate the desired stereoisomer, which can then be cleaved to yield the enantiopure β-amino acid.

Other notable stereoselective methods include:

Asymmetric hydrogenation of β-aminoacrylic acid derivatives using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes). hilarispublisher.com

Conjugate addition reactions , where organocuprates or other nucleophiles add to α,β-unsaturated systems in the presence of a chiral ligand.

Homologation of α-amino acids , where a proteinogenic α-amino acid is converted to its β-homologue through a series of reactions that extend the carbon chain while preserving or inverting the original stereochemistry.

The following table summarizes key stereoselective synthetic strategies for β-amino acid derivatives:

| Synthetic Strategy | Key Features | Typical Catalysts/Reagents |

| Asymmetric Mannich Reaction | Forms C-C and C-N bonds stereoselectively. | Proline and its derivatives, chiral metal complexes. |

| Enolate Addition to Sulfinimines | Utilizes a chiral auxiliary for high diastereoselectivity. | N-tert-butanesulfinyl imines, lithium enolates. |

| Asymmetric Hydrogenation | Reduces a double bond to create a chiral center. | Chiral Rhodium and Ruthenium phosphine complexes. |

| Conjugate Addition | 1,4-addition of nucleophiles to unsaturated systems. | Organocuprates, chiral ligands. |

| α-Amino Acid Homologation | Extends the carbon chain of a readily available chiral precursor. | Arndt-Eistert synthesis reagents. |

Collective Synthesis Strategies for Enantiopure β-Homologous Amino Acids

"Collective synthesis" refers to a strategy where a common intermediate is used to generate a library of structurally related compounds. This approach is highly efficient for producing a variety of enantiopure β-homologous amino acids. A core structure is synthesized and then diversified in later steps to yield different target molecules. nih.gov

For instance, a proline-catalyzed Mannich reaction can be used to create a versatile chiral building block. nih.gov This intermediate can then undergo various transformations to introduce different side chains, corresponding to those of proteinogenic amino acids. This strategy avoids the need to develop a unique synthetic route for each individual β-hAA. Methods for preparing enantiopure geminally disubstituted β-amino acids often involve stereoselective alkylations or Mannich-type transformations. epa.gov

Enzymatic and Biocatalytic Approaches in D-β-Homotyrosine Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. semanticscholar.org Enzymes can operate under mild conditions and often exhibit exquisite stereo- and regioselectivity, making them ideal for the synthesis of chiral molecules like D-β-homotyrosine.

Phenylalanine aminomutase (PAM) is a key enzyme that has been engineered for the synthesis of β-tyrosine. mdpi.com By using computational design, researchers have successfully mutated PAM to accept β-tyrosine as a substrate and to produce (R)-β-tyrosine (a stereoisomer of the D-configuration) with excellent enantiopurity (>99% ee) from trans-p-hydroxycinnamic acid. mdpi.com

Other enzymatic approaches include:

Transaminases , which can catalyze the transfer of an amino group to a β-keto acid, establishing the chiral amine center. These enzymes can be used for both kinetic resolution of racemic mixtures and asymmetric synthesis from prochiral substrates. nih.gov

Lipases , which are often employed for the kinetic resolution of racemic β-amino esters through enantioselective hydrolysis. mdpi.com

Lysine 2,3-aminomutase , which has been investigated for the conversion of α-amino acids to their corresponding β-isomers. google.com

These enzymatic methods represent a powerful and sustainable route for the production of optically pure β-amino acids. nih.gov

Strategic Incorporation and Cleavage of the Boc Protecting Group

In multi-step organic synthesis, particularly in peptide chemistry, protecting groups are essential to prevent unwanted side reactions at reactive functional groups. organic-chemistry.org The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a range of conditions and its facile removal under specific acidic conditions. chemistrysteps.commasterorganicchemistry.com

Methodologies for N-α-Boc Protection in β-Homo Amino Acids

The introduction of the Boc group onto the nitrogen atom of a β-homo amino acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. jk-sci.comfishersci.co.uk This reaction is a nucleophilic acyl substitution where the amino group attacks one of the carbonyl carbons of the Boc anhydride. jk-sci.com

Common conditions for Boc protection include:

Reagents : Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent. fishersci.co.uk

Base : A variety of bases can be used, such as triethylamine (TEA), sodium hydroxide, or 4-dimethylaminopyridine (DMAP). jk-sci.comfishersci.co.uk

Solvent : The reaction can be performed in various solvents, including tetrahydrofuran (THF), water, or a biphasic mixture. fishersci.co.uk

The reaction is generally high-yielding and can be performed under mild conditions, making it suitable for complex molecules. fishersci.co.uk The mechanism involves the formation of a carbamic acid intermediate which is then deprotonated by the base.

The following table outlines typical reagents and conditions for Boc protection:

| Reagent | Base | Solvent | Key Characteristics |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Standard and widely used conditions. |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide | Water/Dioxane | Aqueous conditions suitable for water-soluble amino acids. |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Dichloromethane (B109758) (DCM) | DMAP can catalyze the reaction, increasing its rate. |

Orthogonality Considerations of Boc Protection in Multi-step Synthesis

Orthogonality in protecting group strategy is a crucial concept, meaning that one protecting group can be removed without affecting others in the molecule. organic-chemistry.org This allows for the selective deprotection and modification of specific functional groups. organic-chemistry.org

In the context of Boc-O-benzyl-D-β-homotyrosine, two key protecting groups are present:

N-α-Boc group : Protects the amino functionality.

O-benzyl (Bn) group : Protects the phenolic hydroxyl group of the tyrosine side chain.

The Boc/Bn protecting group pair is considered "quasi-orthogonal". biosynth.com Both are cleaved by acidic conditions, but their lability to acid is significantly different. The Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the benzyl (B1604629) group requires much stronger acids, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for removal. biosynth.comresearchgate.net

This differential stability allows for the selective removal of the Boc group in the presence of a benzyl ether. For example, in solid-phase peptide synthesis (SPPS), the temporary N-α-Boc group is removed at each cycle with TFA, while the "permanent" side-chain protecting groups like benzyl remain intact until the final cleavage step with a strong acid like HF. chempep.com

The stability of various protecting groups under different cleavage conditions is summarized below:

| Protecting Group | Cleavage Condition | Stability |

| Boc (tert-Butyloxycarbonyl) | Mild Acid (e.g., TFA) | Stable to base and hydrogenolysis. |

| Bn (Benzyl) | Strong Acid (e.g., HF), Catalytic Hydrogenolysis | Stable to mild acid and base. |

| Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis. |

This orthogonality is fundamental to the successful synthesis of complex peptides and other molecules containing multiple functional groups, enabling precise control over the synthetic sequence.

Strategic Incorporation and Cleavage of the O-Benzyl Protecting Group

The introduction of the O-benzyl group is typically achieved through a Williamson ether synthesis, reacting the hydroxyl group of the tyrosine or homotyrosine precursor with benzyl bromide in the presence of a base. organic-chemistry.org The stability of the resulting benzyl ether under various reaction conditions, coupled with the multiple available methods for its cleavage, makes it a versatile tool for synthetic chemists.

Role of O-Benzyl in Tyrosine and Homotyrosine Side Chain Protection

The primary role of the O-benzyl group in the synthesis of peptides containing tyrosine or homotyrosine is to protect the reactive phenolic hydroxyl group. peptide.com If left unprotected, this hydroxyl group can undergo undesirable side reactions, such as O-acylation, during the amino acid coupling steps of peptide synthesis. peptide.com This would lead to the formation of unwanted byproducts and a reduction in the yield of the desired peptide.

The O-benzyl ether is stable under the basic conditions used for Fmoc (9-fluorenylmethyloxycarbonyl) deprotection, making it compatible with the Fmoc/tBu strategy. thieme-connect.de However, in the context of the Boc/Bzl strategy, the stability of the standard benzyl ether to the repetitive acidic treatments required for Boc group removal must be carefully considered. ub.edu The Boc group is typically removed using trifluoroacetic acid (TFA), and standard O-benzyl ethers can exhibit partial lability under these conditions. peptide.comthieme-connect.de This premature cleavage can expose the hydroxyl group, leading to side reactions. A known complication is the acid-catalyzed O-to-C migration of the benzyl group, which results in the formation of 3-benzyltyrosine as an impurity. nih.govacs.org

To address this stability issue, particularly in the synthesis of longer peptides using the Boc strategy, more acid-stable benzyl derivatives have been developed. Electron-withdrawing substituents on the benzyl ring, such as in the 2,6-dichlorobenzyl (2,6-Cl2Bzl) group, enhance stability against acid cleavage, providing a more robust protection that withstands repeated TFA treatments and is cleanly removed only during the final, harsher deprotection step with strong acids like hydrofluoric acid (HF). peptide.comresearchgate.net

Selective Deprotection Strategies for O-Benzyl Ethers

Catalytic Hydrogenation is a common and mild method for deprotecting benzyl ethers. organic-chemistry.org This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas (H₂). The process yields the deprotected alcohol and toluene as a byproduct, and it is advantageous because it avoids the use of strong acids. organic-chemistry.org For molecules containing other reducible functional groups, catalytic transfer hydrogenation, using a hydrogen source like formic acid, can be an effective alternative. acs.org

Acidic Cleavage is another prevalent method, particularly in the final step of Boc-based solid-phase peptide synthesis. Strong acids, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), are used to simultaneously cleave the peptide from the resin and remove semi-permanent side-chain protecting groups like O-benzyl ethers. researchgate.netacs.org The "quasi-orthogonality" of the Boc/Bzl strategy relies on the graduated acid lability, where the Boc group is removed by a moderately strong acid (TFA) while the benzyl group requires a much stronger acid for efficient cleavage. biosynth.comub.edu

Other Methods for selective deprotection have also been developed. For instance, Lewis acids such as boron trichloride–dimethyl sulfide complex (BCl₃·SMe₂) can efficiently cleave benzyl ethers under mild conditions, offering selectivity in the presence of other acid-sensitive groups. organic-chemistry.org Oxidative cleavage is also possible, though it is more commonly applied to electron-rich benzyl ethers like the p-methoxybenzyl (PMB) group. organic-chemistry.org

Below is a table summarizing common deprotection strategies for O-benzyl ethers:

| Method | Reagents | Conditions | Characteristics |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Neutral, room temperature | Mild; not suitable for peptides with sulfur-containing amino acids or other reducible groups. creative-peptides.comorganic-chemistry.org |

| Catalytic Transfer Hydrogenation | Formic Acid, Pd catalyst | Mild acidic conditions | An alternative to using H₂ gas; useful for limiting hydrogen availability. organic-chemistry.orgacs.org |

| Strong Acid Cleavage (Acidolysis) | HF, TFMSA, HBr/TFA | Strongly acidic, low temperature | Common in Boc-SPPS final cleavage; can cause side reactions like ring alkylation. nih.govresearchgate.netacs.org |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild, aprotic solvent (e.g., CH₂Cl₂) | Offers high selectivity and tolerance for various other functional groups. organic-chemistry.org |

Advanced Synthetic Transformations Involving β-Homotyrosine Precursors

The synthesis of non-proteinogenic amino acids like β-homotyrosine often requires specialized synthetic methods to construct the unique carbon skeleton while maintaining stereochemical integrity. Beyond the standard protection and deprotection schemes, advanced transformations are employed to build the core structure of these valuable compounds from readily available chiral precursors.

Friedel-Crafts Acylation Approaches for Homotyrosine Derivatives

A powerful strategy for the synthesis of homotyrosine derivatives involves the use of the Friedel-Crafts acylation reaction. nih.govthieme.de This method allows for the direct introduction of an acyl group onto an aromatic ring, which is a key step in constructing the homotyrosine side chain. In this context, a chiral α-amino acid derivative, such as aspartic acid, serves as the acyl donor, ensuring the stereochemistry of the final product is controlled. nih.govwilliams.edu

The reaction typically involves the acylation of a phenol with an activated N-protected aspartic acid derivative, such as N-trifluoroacetyl-aspartic acid anhydride or the corresponding acyl chloride (N-TFA-Asp(Cl)-OMe). nih.govwilliams.edu The reaction is promoted by a strong Brønsted or Lewis acid catalyst, with trifluoromethanesulfonic acid (TfOH) being particularly effective both as a catalyst and a solvent. nih.govwilliams.edu The Friedel-Crafts acylation proceeds to form an aryl-keto α-amino acid intermediate. nih.gov Subsequent chemical reduction of the keto group to a methylene group, followed by deprotection of the protecting groups, affords the final homotyrosine product in an optically pure form, preserving the original stereochemistry of the aspartic acid precursor. williams.edu This approach provides a convergent and efficient route to various homotyrosine derivatives. nih.govresearchgate.net

The key components of this synthetic approach are outlined in the table below:

| Component | Role / Example | Significance |

|---|---|---|

| Aromatic Substrate | Phenol | Forms the tyrosine aromatic ring. nih.govwilliams.edu |

| Acyl Donor | N-TFA-Asp(Cl)-OMe or N-TFA-Aspartic Anhydride | Provides the carbon backbone and the chiral center for the final product. nih.govwilliams.edu |

| Catalyst/Solvent | Trifluoromethanesulfonic acid (TfOH) | Promotes the C-acylation of the phenol ring under mild conditions. nih.govwilliams.edu |

| Intermediate | Aroylbenzene derivative (aryl-keto α-amino acid) | The direct product of the acylation, which is then reduced. nih.gov |

| Final Product | Optically pure homotyrosine | Obtained after reduction and deprotection steps, retaining the stereochemistry of the starting material. williams.edu |

Integration and Structural Contributions in Peptide and Peptidomimetic Chemistry

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on a solid support. Boc-O-benzyl-D-β-homotyrosine is particularly well-suited for the classic Boc/Benzyl (B1604629) (Bn) strategy within SPPS.

Compatibility with Boc/Benzyl (Bn) Strategy in SPPS

The Boc/Bn strategy is a foundational method in SPPS that relies on graded acid lability for orthogonal protection. beilstein-journals.org In this scheme, the temporary Nα-Boc protecting group is removed at each cycle using a moderate acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comseplite.com The side-chain protecting groups, such as the benzyl ether on the homotyrosine residue, and the peptide-resin linkage are designed to be stable to these conditions and require a much stronger acid, like anhydrous hydrofluoric acid (HF), for final cleavage. beilstein-journals.orgpeptide.com

Boc-O-benzyl-D-β-homotyrosine fits seamlessly into this methodology.

Nα-Boc Group: The Boc group provides robust protection of the alpha-amino function during the coupling step but is readily cleaved by 20-50% TFA in DCM, allowing for the sequential elongation of the peptide chain. seplite.comchempep.com

O-Benzyl Group: The benzyl ether protecting the phenolic hydroxyl group of the homotyrosine side chain is stable to the repetitive TFA treatments used for Boc deprotection. peptide.compeptide.com This prevents unwanted side reactions at the side chain during synthesis and ensures its integrity until the final deprotection step. peptide.com

This compatibility makes the Boc/Bn strategy a reliable, albeit classic, approach for incorporating this modified amino acid. seplite.comchempep.com Although not strictly orthogonal because both protecting groups are acid-labile, the significant difference in the required acid strength allows for their selective removal in practice. peptide.compeptide.com

Optimization of Coupling Conditions and Minimization of Side Reactions

Achieving high coupling efficiency and minimizing side reactions are critical for the successful synthesis of high-purity peptides. The incorporation of Boc-O-benzyl-D-β-homotyrosine requires careful optimization of these parameters.

Coupling Conditions: The activation of the carboxylic acid is essential for forming the peptide bond. Several reagents have been developed to promote efficient coupling while minimizing racemization. bachem.com

| Coupling Reagent Class | Examples | Characteristics |

| Carbodiimides | DCC (dicyclohexylcarbodiimide), DIC (diisopropylcarbodiimide) | Classic activators, often used with additives like HOBt to reduce racemization. bachem.com The DCU byproduct of DCC is insoluble in many organic solvents. acs.org |

| Phosphonium Salts | BOP, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Highly effective reagents that convert N-protected amino acids into active esters, promoting rapid coupling. du.ac.in |

| Aminium/Uronium Salts | HBTU, HATU, TBTU | Popular and highly efficient reagents that form active esters, leading to high coupling rates with minimal side reactions. du.ac.inpeptide.com HATU is particularly effective for sterically hindered couplings. bachem.com |

For coupling Boc-O-benzyl-D-β-homotyrosine, a common approach involves using a carbodiimide (B86325) like DCC in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., 6-Cl-HOBt). acs.orguniurb.it Alternatively, more potent aminium/uronium salt reagents like HBTU or HATU are frequently employed to ensure rapid and complete reactions, which is especially important in preventing the formation of deletion sequences. bachem.comdu.ac.in

Minimization of Side Reactions: Several side reactions can occur during Boc-SPPS.

Racemization: Although the D-configuration of the amino acid is fixed, racemization can be a concern for other amino acids in the sequence during activation. The addition of HOBt or HOAt effectively suppresses this side reaction. peptide.com

Acid-Catalyzed Side Reactions: The repetitive TFA treatments for Boc removal can lead to side reactions. For tyrosine derivatives, an acid-catalyzed O- to C-migration of the benzyl group on the aromatic ring has been reported. nih.gov While less common, using optimized TFA concentrations and reaction times can minimize this risk. nih.gov

Incomplete Coupling/Deprotection: Difficult or aggregating sequences can hinder reaction kinetics. uzh.ch Monitoring coupling completion with tests like the Kaiser test is crucial. iris-biotech.de If incomplete coupling occurs, a second coupling step (recoupling) with fresh reagents is performed. du.ac.in

Application in Solution-Phase Peptide Synthesis

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, particularly for the large-scale production of peptides and for convergent synthesis strategies involving the coupling of protected peptide fragments. libretexts.orgnih.gov

Strategies for Segment Condensation and Fragment Assembly

Solution-phase synthesis is often the method of choice for convergent or fragment condensation approaches. nih.gov In this strategy, smaller protected peptide fragments are synthesized independently (either in solution or via SPPS) and then coupled together in solution to form the final, larger peptide. pnas.orgnih.gov

Boc-O-benzyl-D-β-homotyrosine can be incorporated into a peptide fragment intended for segment condensation. For instance, a fragment containing this residue at its N-terminus would be synthesized with its Nα-Boc group intact. This protected fragment is then activated at its C-terminus and coupled to the free amino group of another fragment in solution. nih.gov Key considerations for this approach include:

Fragment Solubility: Fully protected peptide segments are often poorly soluble in common organic solvents, which can hamper coupling efficiency. peptide.com Careful selection of solvents and protecting groups is necessary to maintain solubility.

Epimerization Control: The C-terminal amino acid of the activated peptide fragment is susceptible to racemization. Using coupling reagents known to suppress this, such as those that form active esters with HOBt or its analogs, is critical. peptide.com

Utilization in Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis and screening of large numbers of structurally diverse compounds. nih.gov The split-pool synthesis method is a highly efficient approach for generating vast "one-bead-one-compound" libraries. nih.gov

Boc-O-benzyl-D-β-homotyrosine can be used as a building block in the combinatorial synthesis of peptide or peptidomimetic libraries. In a split-pool synthesis, a batch of resin beads is split into multiple portions, and a different building block (like our title compound) is coupled to each portion. researchgate.net The portions are then pooled, mixed, and split again for the next coupling cycle. This process allows for the creation of millions of unique compounds with a minimal number of chemical reactions. The inclusion of a D-amino acid and a β-homologue introduces significant structural diversity, which can be explored for novel binding properties against biological targets. nih.gov

Conformational Effects of D-β-Homotyrosine Incorporation

The incorporation of non-natural amino acids is a key strategy for manipulating the three-dimensional structure of peptides. Both the D-configuration and the β-homo backbone extension of D-β-homotyrosine have profound conformational effects.

Incorporating a D-amino acid into a sequence of L-amino acids disrupts the regular secondary structures, such as α-helices and β-sheets, that are stabilized by specific backbone dihedral angles and hydrogen bonding patterns. nih.govresearchgate.net

Disruption of Helices and Sheets: A D-amino acid introduces a local change in chirality that can act as a "helix breaker" or disrupt the ordered structure of a β-sheet, often leading to a significant destabilization of the peptide's tertiary structure. nih.govresearchgate.net

Induction of Turns: D-amino acids are frequently used to promote the formation of specific β-turn structures, which are critical for receptor recognition and other biological functions. rsc.org

Proteolytic Stability: Peptides containing D-amino acids are highly resistant to degradation by proteases, which are stereospecific for L-amino acids. This greatly enhances their in vivo stability and potential as therapeutic agents. nih.govwikipedia.org

The "homo" designation indicates the presence of an additional methylene (B1212753) (-CH2-) group in the peptide backbone. This extension increases the flexibility of the backbone and alters the spatial relationship between adjacent side chains. β-peptides, which are oligomers of β-amino acids, are known to adopt unique and stable secondary structures, such as various types of helices (e.g., 14-helix) and sheets, that are distinct from those of α-peptides. rsc.orgnih.gov

When D-β-homotyrosine is incorporated into an L-peptide, the combination of the D-configuration and the extended backbone can be expected to induce a significant and often unpredictable change in the peptide's conformation, potentially creating novel folds that could lead to new biological activities. nih.govgla.ac.ukgla.ac.uk

Influence on Peptide Backbone Flexibility and Secondary Structure Induction

The introduction of a β-amino acid like D-β-homotyrosine into a peptide chain fundamentally alters its conformational landscape. Unlike α-amino acids, β-amino acids possess a three-carbon backbone between the amino and carboxyl groups, which introduces additional rotational freedom. nih.gov This increased flexibility, however, does not lead to conformational chaos. Instead, β-amino acids exhibit strong intrinsic preferences for specific backbone torsion angles, guiding the peptide into well-defined, stable secondary structures that are inaccessible to standard α-peptides. acs.org

The D-configuration of the chiral β-carbon is a critical determinant of the resulting structure. The conformational preferences of D-amino acids are generally a mirror image of their L-counterparts. nih.gov While L-amino acids favor regions of the Ramachandran plot corresponding to right-handed helices (αR) and β-sheets, D-amino acids preferentially sample the opposite regions, corresponding to left-handed helices (αL). nih.gov Consequently, inserting a D-amino acid like D-β-homotyrosine into a sequence of L-α-amino acids can disrupt canonical right-handed α-helices. rsc.org

This disruptive capability is strategically exploited to induce specific types of non-standard secondary structures, particularly reverse turns. researchgate.net D-amino acids are well-established as potent inducers of β-turns, which are crucial for the folding of many proteins and bioactive peptides. gla.ac.uknih.gov Specifically, a D-amino acid placed at the i+1 position of a turn sequence can nucleate a Type I' or Type II' β-turn, redirecting the peptide chain back upon itself to facilitate the formation of antiparallel β-sheets and β-hairpins. researchgate.netnih.gov The bulky, hydrophobic O-benzyl-tyrosine side chain further influences local conformation through steric interactions, contributing to the stability of the induced fold.

Table 1: Comparison of General Conformational Preferences for L- and D-Amino Acids

| Amino Acid Configuration | Preferred Ramachandran Quadrant | Typical Secondary Structure Propensity |

|---|---|---|

| L-Amino Acids | QαR and Qβ | Right-handed α-helices, β-sheets |

| D-Amino Acids | QαL and Qo | Left-handed helices, β-turns (e.g., Type I', II') |

This table provides a generalized summary based on established principles of peptide chemistry. nih.govresearchgate.net

Design of β-Peptides and Hybrid α/β-Peptides with Defined Folds

Oligomers composed entirely of β-amino acids (β-peptides) or a mixture of α- and β-amino acids (hybrid α/β-peptides) are classified as "foldamers"—non-natural polymers that adopt discrete, predictable, and stable secondary structures. rsc.orgnih.gov Boc-O-benzyl-D-β-homotyrosine serves as a key building block in the synthesis of these structures, prized for their remarkable resistance to enzymatic degradation by proteases. nih.govacs.orgnih.gov

Homooligomers of β-amino acids are known to assemble into unique and highly stable helical structures, the most common being the 14-helix, which is characterized by a 14-membered hydrogen-bonded ring between the C=O group of residue i and the N-H group of residue i-2. acs.orgrsc.org The stereochemistry at the β-carbon dictates the helical screw sense.

Table 2: Examples of Defined Folds in β-Peptides and Hybrid α/β-Peptides

| Peptide Type | Common Secondary Structures | Key Features |

|---|---|---|

| β-Peptides | 14-Helix, 12-Helix, β-Sheets | Formed from β-amino acid oligomers; highly stable; resistant to proteolysis. rsc.orgfu-berlin.de |

| Hybrid α/β-Peptides | Mixed Helices (e.g., 11-, 14/15-), Hairpins, Turns | Combines α- and β-amino acids; allows for fine-tuning of structure and function; can mimic α-helical surfaces. acs.orgnih.govnih.gov |

Peptidomimetic Scaffolds Incorporating D-β-Homotyrosine

Peptidomimetics are molecules designed to replicate the structural and functional aspects of a natural peptide but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov D-β-homotyrosine is an ideal component for constructing peptidomimetic scaffolds because its unnatural backbone inherently confers resistance to proteolysis. wjarr.com

In one major approach, the residue is incorporated into a larger, often non-peptidic, scaffold designed to mimic a specific secondary structure, such as a β-turn. nih.govnih.gov For instance, a scaffold might be based on a sugar or another cyclic organic molecule, with the O-benzyl-D-β-homotyrosine side chain appended at a specific position. nih.gov In this context, the scaffold serves to hold the critical side chain in the precise three-dimensional orientation required for biological activity, effectively mimicking the presentation of a tyrosine residue in a native peptide loop or turn. The D-configuration and β-backbone of the homotyrosine residue contribute to fixing the geometry of the side chain relative to the scaffold. This strategy separates the structural role of the peptide backbone from the functional role of the amino acid side chains, allowing for greater chemical diversity and optimization of drug-like properties. wjarr.com

Role in Advanced Drug Discovery and Therapeutic Design

Design and Synthesis of Peptide-Based Therapeutics

The synthesis of peptides with therapeutic potential is a cornerstone of modern medicinal chemistry. The incorporation of unnatural amino acids like Boc-O-benzyl-D-b-homotyrosine into peptide sequences is a key strategy for overcoming the limitations of native peptides, such as poor stability and low bioavailability.

The structural characteristics of this compound are instrumental in enhancing the biological activity and receptor binding affinity of synthetic peptides. The Boc group serves as a temporary protecting group for the amine function during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions and ensuring the correct peptide sequence is assembled.

The O-benzyl group on the tyrosine side chain provides a stable, hydrophobic moiety. This hydrophobicity can lead to more effective interactions with the often-greasy binding pockets of biological receptors, thereby increasing the binding affinity of the peptide therapeutic. Furthermore, the extended backbone of a β-amino acid, as found in b-homotyrosine, provides greater conformational flexibility to the peptide chain. This allows the peptide to adopt a three-dimensional structure that is more complementary to the target receptor, a critical factor for potent biological activity.

Illustrative Impact of D-β-Homotyrosine Incorporation on Receptor Affinity

| Peptide Modification | Receptor Target | Expected Change in Binding Affinity (Kd) | Rationale |

|---|---|---|---|

| Native Peptide (L-Tyr) | GPCR X | Baseline | Standard interaction |

| Peptide with D-Tyr | GPCR X | Moderate Increase | Enhanced stability, altered side-chain orientation |

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of this compound is a powerful strategy to enhance the metabolic stability of these so-called peptidomimetics. Proteolytic enzymes are highly specific for L-amino acids. The presence of a D-amino acid, such as D-b-homotyrosine, at a potential cleavage site renders the peptide bond resistant to enzymatic hydrolysis.

Moreover, the β-amino acid structure of homotyrosine alters the peptide backbone, making it a poor substrate for proteases that recognize the standard α-amino acid backbone. This dual protection—stemming from both the D-configuration and the β-amino acid nature—significantly extends the half-life of the peptide therapeutic in vivo, allowing for a longer duration of action.

Expected Improvement in Metabolic Half-life

| Peptide Composition | Key Structural Feature | Expected In Vivo Half-life | Mechanism of Enhanced Stability |

|---|---|---|---|

| Standard Peptide | All L-α-amino acids | Minutes | Susceptible to proteolysis |

| D-amino acid substitution | Contains one D-amino acid | Hours | Resistance to protease cleavage at one site |

| β-amino acid substitution | Contains one β-amino acid | Hours | Altered backbone sterically hinders protease binding |

Targeting Specific Biological Pathways and Molecular Interactions

The tailored structure of this compound allows for the precise design of peptides that can modulate specific biological pathways, including enzyme activity and protein-protein interactions.

Many diseases are driven by the aberrant activity of specific enzymes. Peptides designed to inhibit these enzymes are a promising therapeutic avenue. The incorporation of this compound can lead to the development of more potent and selective enzyme inhibitors. The unique conformational properties imparted by the β-amino acid backbone can allow the peptide to bind to the active site of an enzyme with high specificity, blocking its function. The enhanced metabolic stability ensures that the inhibitory effect is sustained over a longer period.

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. Designing molecules that can disrupt or stabilize these interactions is a key goal of modern drug discovery. The extended and conformationally diverse structures that can be created using β-amino acids like D-b-homotyrosine are well-suited for targeting the large and often flat surfaces involved in PPIs. The hydrophobic benzyl (B1604629) group can also play a crucial role in disrupting interactions at hydrophobic interfaces of proteins.

Applications in Neuropharmacology and Neurological Research

The central nervous system (CNS) presents a significant challenge for drug delivery due to the blood-brain barrier (BBB). Peptide-based therapeutics for neurological disorders must be designed to be stable and, ideally, capable of crossing the BBB. The increased metabolic stability conferred by the incorporation of D-β-homotyrosine is a critical first step in developing effective neuropharmacological agents.

While specific applications of this compound in neuropharmacology are not yet widely documented in publicly accessible literature, its properties make it an attractive candidate for the synthesis of neuropeptide analogs. Many neuropeptides have therapeutic potential but are limited by their short half-lives. By creating more stable analogs using this unnatural amino acid, researchers can explore the therapeutic potential of modulating neurological pathways involved in pain, mood disorders, and neurodegenerative diseases. The hydrophobic nature of the benzyl group may also aid in passive diffusion across the BBB, a critical attribute for any CNS-acting drug.

Development of Neuroactive Compounds

The structural characteristics of this compound make it a valuable tool in the development of neuroactive compounds, particularly in the design of peptides that can interact with the central nervous system. The enhanced stability imparted by the D-configuration is critical for neuropeptides, which are often rapidly degraded by proteases. By incorporating this modified amino acid, researchers can design peptide analogs with prolonged activity, allowing for better therapeutic potential in treating neurological disorders.

The increased hydrophobicity due to the O-benzyl group can also facilitate the crossing of the blood-brain barrier, a significant hurdle in the development of drugs targeting the central nervous system. This allows for the design of peptides that can reach their intended targets within the brain more effectively. While specific research exclusively detailing the use of this compound in large-scale clinical trials is not yet widespread, its application in preclinical studies is a testament to its potential.

| Feature of this compound | Contribution to Neuroactive Compound Development |

| D-amino acid configuration | Increased resistance to enzymatic degradation, leading to longer in vivo half-life. |

| O-benzyl group | Enhanced hydrophobicity, potentially aiding in crossing the blood-brain barrier. |

| Boc protecting group | Facilitates controlled and efficient solid-phase peptide synthesis. |

| β-homotyrosine structure | Influences peptide conformation and receptor binding affinity. |

Studies on Neurotransmitter Systems

In the realm of neuroscience research, this compound serves as a key component in the synthesis of peptide-based probes and modulators of neurotransmitter systems. These synthetic peptides can be designed to mimic or block the action of endogenous neuropeptides, allowing researchers to investigate the function of specific receptors and signaling pathways.

The ability to create stable and specific peptide ligands is crucial for studying the complex interplay of neurotransmitters. The incorporation of this compound can lead to the development of more potent and selective research tools. For instance, by systematically replacing native amino acids with this modified residue, scientists can probe the structure-activity relationships of neuropeptides and identify key residues for receptor interaction. This knowledge is invaluable for understanding the molecular basis of neurological processes and for the rational design of new therapeutic interventions.

Contributions to Antimicrobial and Antifungal Agent Development

The rise of antimicrobial resistance has necessitated the development of novel therapeutic strategies, and antimicrobial peptides (AMPs) have emerged as a promising class of drugs. This compound plays a significant role in the design and synthesis of potent and stable AMPs. The introduction of this unnatural amino acid can enhance the antimicrobial properties of native peptides and overcome some of their limitations, such as susceptibility to proteolysis.

Modification of Bioactive Peptides for Enhanced Efficacy

The modification of existing bioactive peptides with this compound is a key strategy for enhancing their antimicrobial and antifungal efficacy. The incorporation of D-amino acids is a well-established method to increase the resistance of peptides to bacterial and fungal proteases, thereby prolonging their therapeutic window.

The hydrophobic nature of the O-benzyl group can also enhance the interaction of the peptide with microbial cell membranes, which is often the primary mechanism of action for AMPs. This enhanced interaction can lead to more efficient membrane disruption and cell death. Research in this area focuses on synthesizing analogs of known AMPs with single or multiple substitutions of this compound to optimize their activity against a broad spectrum of pathogens, including drug-resistant strains.

| Modification Strategy | Impact on Antimicrobial/Antifungal Peptides |

| Incorporation of D-amino acids | Increased stability against proteolytic degradation by microbial enzymes. |

| Introduction of O-benzyl group | Enhanced hydrophobicity, leading to stronger interactions with microbial membranes. |

| Alteration of peptide backbone | The β-amino acid structure can induce favorable conformations for antimicrobial activity. |

Applications in Chemical Biology and Advanced Materials

Bioconjugation Strategies Utilizing Boc-O-benzyl-D-β-Homotyrosine

Bioconjugation involves the covalent linking of two molecules, at least one of which is a biomolecule. Boc-O-benzyl-D-β-homotyrosine is a valuable reagent in this field, primarily employed during the synthesis of peptides that are later conjugated to other functional units.

The structure of Boc-O-benzyl-D-β-homotyrosine is well-suited for its incorporation into peptides designed for targeted drug delivery and bio-imaging. The Boc and benzyl (B1604629) protecting groups allow for its seamless integration into a peptide sequence using standard solid-phase peptide synthesis (SPPS). Once the peptide is synthesized, the protecting groups can be removed, and the reactive amine or carboxylic acid termini, or a deprotected side chain, can be used as a handle for attaching other molecules.

This strategy allows for the attachment of various functional biomolecules:

Imaging Agents: Fluorophores or contrast agents can be conjugated to peptides containing D-β-homotyrosine to create probes for in vivo imaging techniques like fluorescence microscopy or magnetic resonance imaging (MRI).

Therapeutic Payloads: Potent drug molecules can be linked to these peptides, creating peptide-drug conjugates (PDCs). The peptide component can be designed to target specific cells or tissues, thereby increasing the efficacy and reducing the side effects of the drug. The L-isoform of this compound is noted for its utility in bioconjugation processes, allowing for the attachment of biomolecules to drugs or imaging agents to improve their specificity and effectiveness chemimpex.com. A related compound, Boc-O-benzyl-D-homoserine, is also used in bioconjugation to attach biomolecules to drugs or diagnostic agents for improved targeting chemimpex.com.

The incorporation of a D-amino acid and a β-amino acid structure enhances the resulting peptide's resistance to degradation by proteases, prolonging its circulation time and bioavailability in biological systems.

Development of Functional Biomaterials and Drug Delivery Systems

The unique physicochemical properties of Boc-O-benzyl-D-β-homotyrosine make it a prime candidate for the design of novel biomaterials. Its aromatic benzyl group introduces significant hydrophobicity, which is a key driving force for molecular self-assembly.

Self-assembly is a process where molecules spontaneously organize into ordered structures. Peptides containing hydrophobic residues like O-benzyl-homotyrosine can self-assemble into various nanostructures such as nanofibers, nanotubes, and vesicles beilstein-journals.org. These processes are driven by a combination of non-covalent interactions, including hydrophobic interactions, π-π stacking of the aromatic rings, and hydrogen bonding between the peptide backbones.

The L-isoform of Boc-O-benzyl-homotyrosine is recognized as valuable in materials science for developing biomaterials and drug delivery systems chemimpex.com. The ability to form ordered structures is a cornerstone of creating functional materials. Peptides containing such residues can be designed to form β-sheets, which then assemble into larger fibrous networks, a common strategy for creating hydrogels and scaffolds nih.govnih.gov. The incorporation of an extra methylene (B1212753) group in the β-homotyrosine backbone can increase the enzymatic stability of these materials, which is a known limitation of materials made from natural α-amino acids nih.gov.

The self-assembly of peptides containing O-benzyl-D-β-homotyrosine can lead to the formation of hydrogels—three-dimensional polymer networks that can absorb large amounts of water. These peptide-based hydrogels are of significant interest in biomedicine due to their biocompatibility and similarity to the natural extracellular matrix nih.govnih.gov.

By carefully designing the peptide sequence, researchers can control the mechanical properties and functionality of the resulting hydrogel. For instance, the hydrophobic core formed by the benzyl groups can serve as a reservoir for encapsulating hydrophobic drugs, which are then released in a controlled manner as the hydrogel degrades or responds to a stimulus. The use of β-amino acid homologues in peptide design is a strategy for creating novel, stable hydrogels for applications like on-demand, photocontrolled drug release nih.gov. Furthermore, related compounds are utilized in developing advanced materials like hydrogels for drug delivery systems or tissue engineering due to their biocompatibility chemimpex.com.

Role in Protein Engineering and Functional Probes

The introduction of unnatural amino acids like Boc-O-benzyl-D-β-homotyrosine into proteins is a powerful tool in protein engineering. It allows for the creation of proteins with novel functions or enhanced stability.

Incorporating D-β-homotyrosine into a peptide or protein sequence can serve as a probe to study its structure and interactions. The D-configuration introduces a significant local perturbation in the peptide backbone, which can be used to investigate the conformational requirements of protein-protein interactions. The bulky O-benzyl group acts as a steric probe, helping to map the binding pocket of a receptor or an enzyme active site.

The physicochemical properties of the tyrosine side chain are known to be highly effective for mediating molecular recognition nih.gov. By using a modified version like O-benzyl-D-β-homotyrosine, researchers can dissect the specific contributions of the hydroxyl group versus the aromatic ring in binding events. While direct evidence for this specific compound is emerging, the principle is well-established. For example, synthetic probes based on modified amino acids are used to detect and visualize protein modifications and interactions within live cells nih.gov. The use of unnatural amino acids with unique properties allows for the alteration of a peptide's tertiary structure, enabling the design of drug candidates that match their biological targets with high precision.

Spectroscopic and Computational Characterization of D B Homotyrosine Containing Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of Boc-O-benzyl-D-β-homotyrosine. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

¹H NMR spectra provide information on the chemical environment of each proton. Key signals would confirm the presence of the tert-butyloxycarbonyl (Boc) protecting group (a singlet around 1.4 ppm), the aromatic protons of the benzyl (B1604629) group (multiplets between 7.2-7.5 ppm), and the para-substituted phenyl ring of the homotyrosine side chain (two doublets, typically around 6.9 and 7.1 ppm). The diastereotopic protons of the β-CH₂ and γ-CH₂ groups in the backbone and side chain, respectively, would appear as complex multiplets, and their coupling constants would be crucial for conformational analysis. chemicalbook.com

¹³C NMR spectra complement the proton data by identifying each unique carbon atom. chemicalbook.commdpi.com Distinct signals would be observed for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the tert-butyl group, the aromatic carbons, and the aliphatic carbons of the amino acid backbone and side chain. mdpi.comnih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to assemble the complete molecular structure.

COSY establishes proton-proton (¹H-¹H) coupling networks, connecting adjacent protons in the amino acid backbone and side chain.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting non-protonated carbons (like carbonyls and quaternary carbons) to the rest of the molecular framework. For instance, an HMBC correlation from the Boc protons to the Boc carbonyl carbon would confirm this part of the structure.

The table below provides hypothetical, yet representative, NMR data for Boc-O-benzyl-D-β-homotyrosine, extrapolated from known values for similar structures. chemicalbook.comrsc.org

| Atom Assignment | Hypothetical ¹H NMR (δ, ppm, Multiplicity, J in Hz) | Hypothetical ¹³C NMR (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Boc Group | |||

| C(CH₃)₃ | 1.41 (s, 9H) | 28.4 | C(CH₃)₃ → C(CH₃)₃, Boc C=O |

| C(CH₃)₃ | - | 79.5 | C(CH₃)₃ → C(CH₃)₃ |

| Boc C=O | - | 155.2 | NH, C(CH₃)₃ → Boc C=O |

| Amino Acid Backbone | |||

| α-CH | ~4.2 (m, 1H) | ~49.0 | β-CH₂, NH → α-CH |

| β-CH₂ | ~2.6 (m, 2H) | ~39.5 | α-CH, COOH → β-CH₂ |

| COOH | ~11-12 (br s, 1H) | ~173.0 | α-CH, β-CH₂ → COOH |

| NH | ~5.1 (d, J=~9 Hz, 1H) | - | α-CH, Boc C=O → NH |

| Side Chain | |||

| γ-CH₂ | ~2.9 (m, 2H) | ~37.5 | Ar-H (ortho), α-CH → γ-CH₂ |

| Ar-C1' (quat) | - | ~130.0 | γ-CH₂, Ar-H (ortho) → Ar-C1' |

| Ar-C2', C6' (ortho) | 7.10 (d, J=~8.5 Hz, 2H) | ~130.5 | γ-CH₂, O-CH₂ → Ar-C2', C6' |

| Ar-C3', C5' (meta) | 6.91 (d, J=~8.5 Hz, 2H) | ~114.9 | O-CH₂ → Ar-C3', C5' |

| Ar-C4' (quat) | - | ~157.7 | Ar-H (meta), O-CH₂ → Ar-C4' |

| Benzyl Group | |||

| O-CH₂ | 5.05 (s, 2H) | 70.0 | Ar-H (meta), Bn-H (ortho) → O-CH₂ |

| Bn-C1'' (quat) | - | 137.0 | O-CH₂, Bn-H (ortho) → Bn-C1'' |

| Bn-C2''-C6'' | 7.30-7.45 (m, 5H) | 127.5-128.6 | O-CH₂ → Bn-C2'', C6'' |

Mass Spectrometry (MS) for Purity and Molecular Weight Determination

Mass spectrometry (MS) is a primary technique for confirming the molecular weight and assessing the purity of synthesized Boc-O-benzyl-D-β-homotyrosine. The molecular formula is C₂₂H₂₇NO₅, corresponding to a monoisotopic mass of approximately 385.1889 g/mol .

Using soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as protonated or sodiated adducts in the positive ion mode.

[M+H]⁺: Expected at m/z ≈ 386.1962

[M+Na]⁺: Expected at m/z ≈ 408.1781

High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm error), which provides strong evidence for the chemical formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecular ion, which can further validate the structure. For Boc-protected amino acids, characteristic fragmentation pathways are well-documented. nih.govdoaj.org Common neutral losses include the cleavage of the Boc group or parts of it. doaj.orgniscpr.res.in

| Precursor Ion (m/z) | Fragmentation | Resulting Fragment Ion (m/z) | Description |

| 386.19 ([M+H]⁺) | Loss of isobutylene (C₄H₈) | 330.13 | Characteristic loss from the Boc group. |

| 386.19 ([M+H]⁺) | Loss of the entire Boc group (C₅H₈O₂) | 286.14 | Cleavage of the carbamate linkage. |

| 386.19 ([M+H]⁺) | Loss of Boc group and H₂O | 268.13 | Subsequent dehydration. |

| 386.19 ([M+H]⁺) | Loss of the benzyl group (C₇H₇) | 295.13 | Cleavage of the benzyl ether. |

X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its solid, crystalline state. If a suitable single crystal of Boc-O-benzyl-D-β-homotyrosine can be grown, this technique can precisely determine bond lengths, bond angles, and torsion angles. This provides an unambiguous assignment of the D-stereochemistry at the α-carbon and reveals the preferred conformation of the molecule in the crystal lattice.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property of chiral molecules. springernature.com For a single amino acid derivative like Boc-O-benzyl-D-β-homotyrosine, the far-UV CD spectrum is primarily influenced by the stereocenter at the α-carbon. However, the true power of CD spectroscopy is realized when such unnatural amino acids are incorporated into peptides. nih.govsubr.edu

| Secondary Structure | Characteristic CD Signals (nm) |

| α-helix | Negative bands at ~222 nm and ~208 nm; Positive band at ~193 nm. |

| β-sheet | Negative band at ~218 nm; Positive band at ~195 nm. |

| Random Coil | Strong negative band near 200 nm. |

| β-turn | Varies by turn type; can show features similar to helices or sheets but with lower intensity. |

By analyzing the CD spectrum of a peptide containing Boc-O-benzyl-D-β-homotyrosine, researchers can determine how this specific residue influences the peptide's conformational landscape, which is critical for understanding its biological function.

Advanced Computational Modeling and Molecular Dynamics Simulations

Computational methods provide powerful insights into the dynamic behavior and interaction potential of molecules like Boc-O-benzyl-D-β-homotyrosine, complementing experimental data. nih.govroyalsocietypublishing.orgacs.org

Conformational Space Exploration and Energy Landscapes

Due to its numerous rotatable bonds, Boc-O-benzyl-D-β-homotyrosine can adopt a vast number of conformations. Molecular dynamics (MD) simulations and other computational techniques are used to explore this conformational space. nih.govresearchgate.netcell.comnih.govbiorxiv.org These simulations model the atomic movements over time, governed by a force field that describes the underlying physics of the molecular interactions.

The results of these simulations can be used to generate a potential energy landscape, which maps the conformational states to their relative energies. researchgate.net This allows for the identification of low-energy, stable conformers that are most likely to be populated under given conditions (e.g., in a specific solvent). Understanding the preferred conformations is essential for predicting how the molecule will interact with biological targets. nih.gov

Ligand-Receptor Docking and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govresearchgate.net Using a low-energy conformer of Boc-O-benzyl-D-β-homotyrosine (derived from computational exploration or crystallography), docking algorithms can place the molecule into the active site of a target receptor and score the potential binding modes. nih.govmdpi.com

This analysis reveals key intermolecular interactions that stabilize the ligand-receptor complex. mdpi.com For Boc-O-benzyl-D-β-homotyrosine, these interactions could include:

| Interaction Type | Potential Molecular Moieties Involved |

| Hydrogen Bonding | Carboxylic acid (donor/acceptor), carbamate N-H (donor), carbonyl oxygens (acceptor) with polar residues in the receptor. |

| Hydrophobic Interactions | Phenyl ring, benzyl group, and tert-butyl group with nonpolar pockets in the receptor. |

| π-π Stacking | Aromatic rings (phenyl and benzyl) with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the receptor. |

| π-Cation Interactions | Aromatic rings with positively charged residues (e.g., Lysine, Arginine) in the receptor. |

These docking and simulation studies are crucial in structure-based drug design, enabling the rational modification of the amino acid structure to improve binding affinity and selectivity for a specific biological target. chemimpex.com

Prediction of Biological Activity and Stability

Computational Prediction of Biological Activity

The biological activity of novel compounds can be predicted through several computational approaches, primarily centered on machine learning, deep learning, and molecular docking simulations. These methods analyze the molecule's structure to identify potential interactions with biological targets.

One prominent method is the Prediction of Activity Spectra for Substances (PASS). nih.govnih.gov This software analyzes the structural formula of a compound to predict its biological activity spectrum, which includes a wide range of pharmacological effects, mechanisms of action, and potential toxicity. nih.gov The PASS algorithm is based on a Bayesian approach and compares the structure of a new compound with a vast database of well-known biologically active substances. nih.govgenexplain.com The output is a list of probable activities, each with a calculated probability of being active (Pa) and inactive (Pi). genexplain.com An average prediction accuracy of about 95% has been reported based on leave-one-out cross-validation. nih.govgenexplain.com

For a compound like Boc-O-benzyl-D-β-homotyrosine, the tyrosine-like core suggests several potential activities that could be explored. A hypothetical PASS prediction might screen for activities such as enzyme inhibition or antineoplastic properties, given the importance of tyrosine kinase in cancer pathways. worldscientific.com

Table 1: Representative Hypothetical PASS Prediction for a D-β-Homotyrosine Structure

| Predicted Biological Activity | Pa (Prob. Active) | Pi (Prob. Inactive) | Interpretation |

|---|---|---|---|

| Tyrosine Kinase Inhibitor | 0.650 | 0.015 | Likely to exhibit this activity |

| Antineoplastic | 0.580 | 0.042 | Probable activity |

| Neuropeptide Receptor Antagonist | 0.495 | 0.061 | Possible activity |

| Anti-inflammatory | 0.450 | 0.073 | Possible activity |

| Hepatoprotectant | 0.310 | 0.150 | Less probable, but possible |

Note: This table is illustrative. Pa > Pi suggests the compound is likely to exhibit the given activity. A higher Pa value indicates a greater probability.

In addition to PASS, modern deep learning architectures and machine learning models are employed to predict peptide bioactivity. oup.comnih.govyoutube.com Models like UniDL4BioPep utilize advanced language models to embed peptide sequences and predict binary classifications for various bioactivities. oup.com Furthermore, molecular docking is a powerful tool for predicting the binding affinity and interaction mode of a ligand with a specific protein target, such as tubulin or an enzyme active site. frontiersin.orgnih.govnih.govmdpi.com This technique can provide atomic-level insights into how a peptide containing D-β-homotyrosine might exert a biological effect. frontiersin.org

Computational Prediction of Stability

The stability of Boc-O-benzyl-D-β-homotyrosine is influenced by its constituent parts, including the amino acid core and the protective groups. The tert-butyloxycarbonyl (Boc) and benzyl (Bzl) groups are specifically chosen to enhance stability during the complex process of peptide synthesis. creative-peptides.comhighfine.com

Boc Group: The Boc protecting group is known for its stability against most nucleophiles and bases, making it highly compatible with many steps in peptide synthesis. organic-chemistry.org It is reliably cleaved only under acidic conditions. organic-chemistry.org

Benzyl Group: The benzyl group, used here to protect the hydroxyl function of the tyrosine side chain, is also relatively stable under various reaction conditions, including alkaline and mildly acidic environments. highfine.com Its removal is typically achieved through methods like catalytic hydrogenolysis. highfine.com

Beyond the inherent stability conferred by protecting groups, computational methods can predict the intrinsic stability of the molecule and peptides derived from it.

In Silico Half-Life Prediction: Models have been developed to predict the half-life of natural and modified peptides in biological environments like blood. plos.org These tools use features like amino acid composition and chemical descriptors to estimate stability against enzymatic degradation. plos.org

Solubility Prediction: Solubility is a critical aspect of a compound's stability and developability. The CamSol-PTM web server is a sequence-based method capable of predicting the solubility of peptides that contain non-natural amino acids, which is essential for avoiding aggregation issues. biorxiv.orgbiorxiv.orgnih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to calculate molecular properties that correlate with chemical stability. nih.govresearchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy gap between these orbitals (ΔE = ELUMO – EHOMO) is an indicator of chemical reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.net

Table 2: Computational Methods for Stability Prediction

| Method | Parameters Assessed | Implication for Stability |

|---|---|---|

| In Silico Half-Life Models | Amino acid composition, chemical descriptors | Predicts resistance to enzymatic degradation in biological fluids. |

| Solubility Predictors (e.g., CamSol-PTM) | Physico-chemical properties of amino acids | Predicts solubility and propensity for aggregation, a form of instability. |

| Quantum Chemical Calculations (DFT) | HOMO-LUMO energy gap, hardness, softness | A larger energy gap indicates higher kinetic stability and lower chemical reactivity. |

These computational tools collectively allow for a comprehensive prediction of the viability of Boc-O-benzyl-D-β-homotyrosine as a building block for developing stable and biologically active peptides.

Emerging Trends and Future Perspectives in Boc O Benzyl D B Homotyrosine Research

Expansion of Stereoisomeric and Analogous D-Homotyrosine Derivatives

The exploration of stereoisomers and structural analogs of D-homotyrosine is a burgeoning field, driven by the understanding that subtle changes in molecular geometry and composition can lead to significant alterations in biological activity. Non-proteinogenic amino acids, including derivatives of homotyrosine, are crucial for constructing biologically active polymers and peptides. nih.govresearchgate.net

Researchers are actively pursuing the enantio- and diastereoselective synthesis of various β-amino acid derivatives. nih.govnih.gov For instance, methods have been developed for the highly efficient synthesis of protected forms of (2R,3R)-β-Methoxytyrosine, a component of natural products with potent anti-HIV activity and cytotoxicity. nih.gov This highlights the importance of precise stereochemical control to achieve desired therapeutic effects. The synthesis of β-branched noncanonical amino acids is particularly valuable as the two adjacent stereocenters confer additional structural rigidity, a desirable trait in drug design. chemrxiv.org

The creation of analogous structures, such as substituting the tyrosine ring or modifying the backbone, is another key strategy. For example, the introduction of 2',6'-dimethyl-L-tyrosine (Dmt) into morphiceptin (B1676752) analogs resulted in compounds with high affinity for μ-opioid receptors and significant antinociceptive activity. nih.govresearchgate.net This demonstrates how analog design can enhance pharmacological properties.

Table 1: Examples of D-Homotyrosine Analogs and Their Significance

| Analog/Derivative | Key Structural Modification | Significance/Application | Reference(s) |

| (2R,3R)-β-Methoxytyrosine | Methoxy group on the β-carbon | Component of anti-HIV and cytotoxic natural products. nih.gov | nih.gov |

| 2',6'-dimethyl-L-tyrosine (Dmt) | Methyl groups on the tyrosine ring | Enhances affinity for μ-opioid receptors and in vivo stability. nih.gov | nih.gov |

| β-branched aromatic amino acids | Additional stereocenter at the β-position | Provides structural rigidity, valuable in modern drug development. chemrxiv.org | chemrxiv.org |

| β-boronoalanine (AlaB) | Boron functional group | Can be integrated into automated peptide synthesis and participate in Pd-catalyzed cross-coupling reactions. researchgate.net | researchgate.net |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of novel therapeutic agents. nih.gov These computational tools are particularly suited for navigating the vast chemical space of non-proteinogenic amino acids and their peptide derivatives. nih.gov

ML models, especially deep learning algorithms, can predict a wide range of molecular properties. biorxiv.orgresearchgate.net For a compound like Boc-O-benzyl-D-β-homotyrosine, AI can be used to:

Predict ADMET Properties: Platforms like ADMET-AI use graph neural networks to rapidly predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, filtering vast virtual libraries for candidates with favorable druglike characteristics. greenstonebio.comnih.govsmu.edu This allows researchers to prioritize the synthesis of compounds with a higher probability of success. nih.gov

Design Novel Peptides: Generative AI models, analogous to those used for image generation, can now design novel antimicrobial peptides (AMPs) from scratch by refining random sequences of amino acids. upenn.edu AI systems like ProGen and AlphaDesign can generate artificial enzymes and proteins with specific structural targets by learning the fundamental rules of protein folding and function. bioworld.comscitechdaily.com This approach could be used to design peptides incorporating D-homotyrosine with predefined functions.

Optimize Peptide Libraries: In silico screening of virtual libraries containing D-amino acids or other NPAAs can identify promising candidates for synthesis and experimental validation, saving considerable time and resources. nih.gov ML algorithms can learn from existing data to predict peptide properties, such as retention times in chromatography or the spectral fingerprints in mass spectrometry, which aids in the identification and characterization of novel compounds. biorxiv.orgprotrein.eu

Novel Synthetic Methodologies for Enhanced Efficiency and Scalability

The advancement of research and therapeutic application of Boc-O-benzyl-D-β-homotyrosine hinges on the availability of efficient and scalable synthetic methods. While classic approaches exist, modern organic chemistry focuses on developing safer, more efficient, and environmentally friendly protocols.

A significant area of development is the homologation of α-amino acids to their β-amino acid counterparts. The Arndt-Eistert reaction is a traditional method, but it often involves hazardous reagents like diazomethane (B1218177). rsc.orgrsc.org Recent research has focused on alternatives:

Safer Homologation Routes: New methods have been developed to synthesize enantiopure N-Boc-β³-amino acid methyl esters that avoid toxic reagents like diazomethane and sodium cyanide. rsc.orgrsc.org These multi-step processes may involve Wittig-type reactions and oxidative cleavage. rsc.org

Improved Arndt-Eistert Protocols: Modifications to the Arndt-Eistert approach include using N-protected α-amino acid fluorides for the acylation of diazomethane, which results in crystalline intermediates with good yield and purity. nih.govresearchgate.net